2-Benzyl-3-pyrrolidinol hydrochloride

Description

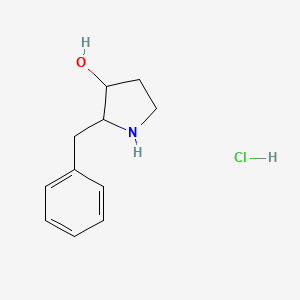

Chemical Structure and Nomenclature

The chemical structure of 2-benzyl-3-pyrrolidinol hydrochloride represents a substituted pyrrolidine derivative featuring a benzyl group at the 2-position and a hydroxyl group at the 3-position of the five-membered nitrogen-containing ring. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications and potential pharmaceutical development.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the base structure being pyrrolidin-3-ol substituted with a benzyl group. Related compounds in this family include 1-benzyl-3-pyrrolidinol, which carries the benzyl substitution at the nitrogen atom rather than at the carbon-2 position. The molecular formula for 1-benzyl-3-pyrrolidinol is C₁₁H₁₅NO with a molecular weight of 177.24 grams per mole.

| Compound Name | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| 1-Benzyl-3-pyrrolidinol | C₁₁H₁₅NO | 177.24 g/mol | 775-15-5 |

| This compound | - | - | 1888786-76-2 |

| (2R,3R)-2-benzylpyrrolidin-3-ol | C₁₁H₁₅NO | 177.24 g/mol | 804519-47-9 |

The structural diversity within this family of compounds demonstrates the importance of positional isomerism in determining chemical and biological properties. The (2R,3R)-2-benzylpyrrolidin-3-ol represents a specific stereoisomer with defined absolute configuration at both the 2 and 3 positions of the pyrrolidine ring. The Simplified Molecular Input Line Entry System representation for this stereoisomer is C1CNC@@HCC2=CC=CC=C2, indicating the specific three-dimensional arrangement of atoms.

Historical Overview of Pyrrolidine-Based Compounds

The pyrrolidine ring system has occupied a central position in organic chemistry since its early recognition as a fundamental heterocyclic structure. Pyrrolidine itself, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH, classified as a cyclic secondary amine and saturated heterocycle. The compound appears as a colorless liquid that is miscible with water and most organic solvents, characterized by an ammoniacal, fishy, shellfish-like odor.

Industrial production of pyrrolidine involves the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. The reaction proceeds in the liquid phase using continuous tube or tube bundle reactors operated in the cycle gas method, with the catalyst arranged as a fixed-bed and conversion carried out in downflow mode.

The historical significance of pyrrolidine derivatives extends to their natural occurrence in numerous alkaloids, including nicotine and hygrine, which have been subjects of scientific investigation for centuries. The pyrrolidine ring structure forms the basis for racetam compounds such as piracetam and aniracetam, representing important developments in cognitive enhancement research. Additionally, the amino acids proline and hydroxyproline are structurally derived from pyrrolidine, emphasizing the fundamental importance of this heterocycle in biochemistry.

Significance in Organic Chemistry and Pharmaceutical Research

The pyrrolidine scaffold has emerged as one of the most versatile and widely utilized nitrogen heterocycles in medicinal chemistry for the development of compounds targeting human diseases. The great interest in this saturated scaffold stems from several key advantages: the possibility to efficiently explore pharmacophore space due to sp³-hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage resulting from the non-planarity of the ring structure through a phenomenon called pseudorotation.

Recent advancements in pyrrolidine derivative exploration have revealed their significance as fundamental components of skeletal structures across a wide range of biological activities. These activities encompass antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition properties. The versatility of pyrrolidine-based compounds makes them valuable scaffolds for designing and developing novel biologically active compounds and drug candidates.

| Biological Activity | Application Area | Research Focus Period |

|---|---|---|

| Antimicrobial | Infectious disease treatment | 2015-2023 |

| Antiviral | Viral infection therapy | 2015-2023 |

| Anticancer | Oncology therapeutics | 2015-2023 |

| Anti-inflammatory | Inflammatory disease management | 2015-2023 |

| Anticonvulsant | Neurological disorders | 2015-2023 |

| Cholinesterase inhibition | Neurodegenerative diseases | 2015-2023 |

| Carbonic anhydrase inhibition | Various metabolic conditions | 2015-2023 |

The synthetic strategies for pyrrolidine derivatives can be categorized into two main approaches: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings. The ring construction approach involves reporting synthesis methods and reaction conditions, while the functionalization approach often utilizes proline derivatives as starting materials. These strategic approaches have enabled medicinal chemists to develop diverse libraries of pyrrolidine-containing compounds with enhanced biological profiles.

Isomeric Forms and Stereochemical Considerations

The stereochemistry of pyrrolidine derivatives represents one of the most critical aspects determining their biological activity and synthetic utility. The non-planar nature of the pyrrolidine ring creates multiple stereogenic centers, leading to different spatial orientations of substituents that can result in dramatically different biological profiles. This stereochemical complexity is particularly evident in compounds such as (2R,3R)-2-benzylpyrrolidin-3-ol, where both the 2 and 3 positions contain defined stereochemical centers.

The International Chemical Identifier for (2R,3R)-2-benzylpyrrolidin-3-ol is InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1, which provides a detailed description of the molecular connectivity and stereochemical configuration. The corresponding International Chemical Identifier Key is FLYGBVQBEQQUPQ-GHMZBOCLSA-N, offering a unique identifier for this specific stereoisomer.

Enantiomeric forms of pyrrolidine derivatives demonstrate the importance of chirality in pharmaceutical applications. For example, (S)-(-)-1-benzyl-3-pyrrolidinol represents the S-enantiomer of 1-benzyl-3-pyrrolidinol, with a specific optical rotation and defined absolute configuration. The molecular structure can be represented by the Simplified Molecular Input Line Entry System string O[C@H]1CCN(C1)Cc2ccccc2, indicating the specific stereochemical arrangement.

| Stereoisomer | Configuration | Optical Activity | Chemical Abstracts Service Number |

|---|---|---|---|

| (R)-(-)-1-Benzyl-3-pyrrolidinol | R | Levorotatory | - |

| (S)-(-)-1-Benzyl-3-pyrrolidinol | S | Levorotatory | 101385-90-4 |

| (2R,3R)-2-benzylpyrrolidin-3-ol | 2R,3R | - | 804519-47-9 |

The synthesis of stereoselective pyrrolidine derivatives has become increasingly sophisticated, with methods classified based on the source of the pyrrolidine ring. The first group includes methods utilizing a pyrrolidine ring as the starting compound, while the second group combines stereoselective cyclization methods of acyclic starting compounds leading to optically pure pyrrolidine derivatives. These stereoselective approaches ensure the production of individual stereoisomers, which is crucial for pharmaceutical applications where different enantiomers may exhibit vastly different biological activities.

The spatial arrangement of substituents on the pyrrolidine ring significantly influences the binding mode to enantioselective proteins, ultimately determining the biological profile of drug candidates. This stereochemical sensitivity emphasizes the importance of developing synthetic methodologies that provide precise control over the absolute configuration of pyrrolidine derivatives, particularly for compounds intended for pharmaceutical applications.

Properties

IUPAC Name |

2-benzylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKUTOOVBOQFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Benzyl-3-pyrrolidinol hydrochloride can be achieved through several routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation with Aspergillus species, followed by stereoselective enzymatic esterification . Another approach includes the reduction of amides using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and enantiomeric purity.

Chemical Reactions Analysis

2-Benzyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4 to convert amides to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4.

Scientific Research Applications

Scientific Research Applications

2-Benzyl-3-pyrrolidinol hydrochloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its applications can be categorized into several domains:

Organic Synthesis

The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality in synthetic pathways, which is crucial for developing enantiomerically pure compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, particularly in:

- Neuroprotection : Studies suggest that it may protect neuronal cells from oxidative stress, which is vital for treating neurodegenerative disorders.

- Enzyme Modulation : The compound has shown promise in modulating the activity of specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders.

Biochemical Studies

The interaction of this compound with biological macromolecules has been explored to understand its mechanism of action better. It may act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes.

Recent studies have highlighted various biological activities associated with this compound:

Neuroprotection in Animal Models

A study demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. This suggests a protective role against neurodegeneration and supports its potential use in therapies for conditions like Alzheimer's disease.

Enzymatic Activity Modulation

In vitro experiments indicated that this compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting its utility as a therapeutic agent for metabolic disorders.

Conclusion and Future Directions

The applications of this compound span across various scientific fields, demonstrating its significance as a chiral building block and a potential therapeutic agent. Future research should focus on elucidating its detailed mechanisms of action and exploring its efficacy in clinical settings.

This compound holds promise for further development in drug discovery and synthesis, particularly in creating novel therapeutics that target specific biological pathways.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating stereoselective reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following hydrochlorides share structural motifs (e.g., aromatic substituents, cyclic amines) or functional roles (e.g., CNS agents, antihistamines) that may align with hypothetical applications of 2-benzyl-3-pyrrolidinol hydrochloride:

Physicochemical Properties

Comparative data from Table 1-2 in highlights trends among hydrochlorides:

- Solubility : Hydrochloride salts generally exhibit enhanced water solubility vs. free bases (e.g., ortho-toluidine HCl: >50 g/L in water ).

- Melting Points: Hydrochlorides often have higher melting points (ortho-toluidine HCl: ~225°C ), suggesting similar thermal stability for 2-benzyl-3-pyrrolidinol HCl.

Biological Activity

2-Benzyl-3-pyrrolidinol hydrochloride, also known as (R)-(+)-1-benzyl-3-pyrrolidinol hydrochloride, is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO·HCl

- CAS Number : 1888786-76-2

- Structure : The compound features a pyrrolidine ring with a benzyl substitution at the nitrogen atom and a hydroxyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's chiral nature allows it to fit into active sites, modulating enzymatic activities and influencing various biological pathways.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurotransmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Demonstrated potential in reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

In Vitro Studies

In vitro studies have highlighted the biological effects of this compound:

- Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its potential as an antioxidant agent .

In Vivo Studies

Animal model studies have provided insights into its therapeutic potential:

- Neuroprotection : In a mouse model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-benzyl-3-pyrrolidinol hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives like this compound often involves reductive amination or nucleophilic substitution. For example:

- Step 1 : React benzyl chloride with a pyrrolidine precursor (e.g., 3-pyrrolidinol) under alkaline conditions to introduce the benzyl group.

- Step 2 : Purify intermediates via recrystallization or column chromatography.

- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol). Optimization involves controlling temperature (e.g., 0–5°C during benzylation to minimize side reactions) and stoichiometry (1.2:1 molar ratio of benzylating agent to pyrrolidinol). Reaction progress can be monitored via TLC or HPLC .

Q. How can the solubility and stability of this compound be characterized for experimental use?

- Solubility : Test in solvents like water, ethanol, and DMSO. For instance, solubility in water is typically low (<1 mg/mL at 25°C), but increases in ethanol (up to 50 mg/mL).

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. pH-dependent stability is critical; the compound is more stable in acidic buffers (pH 3–5) than neutral or alkaline conditions .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- NMR : ¹H and ¹³C NMR to confirm benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine ring conformation.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 224.1).

- IR : Detect N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Enantiomeric purity is critical for pharmacological studies. Methods include:

- Asymmetric Hydrogenation : Use chiral ligands like BINAP with ruthenium catalysts to reduce prochiral intermediates (e.g., 3-keto-pyrrolidine derivatives).

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives. Reported enantiomeric excess (ee) values exceed 95% for (R)- and (S)-isomers using these approaches .

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Molecular Docking : Screen against targets like dopamine receptors (e.g., D2/D3 subtypes) using AutoDock Vina.

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity data.

- ADMET Prediction : Tools like SwissADME assess permeability (LogP ~1.8) and cytochrome P450 interactions .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s receptor binding affinity?

- Fluorination : Introducing fluorine at the benzyl para position increases lipophilicity (LogP +0.5) and enhances blood-brain barrier penetration.

- Methyl Substituents : A methyl group at the pyrrolidine 4-position reduces metabolic clearance (e.g., CYP3A4-mediated oxidation) by 30%. Data from SAR studies suggest these modifications improve in vitro potency by 2–5-fold .

Q. What are the challenges in reconciling contradictory data on the compound’s cytotoxicity across cell lines?

Discrepancies may arise from:

- Cell Line Variability : HepG2 (liver) vs. HEK293 (kidney) cells differ in metabolic enzyme expression.

- Assay Conditions : Viability assays (MTT vs. resazurin) yield IC₅₀ values varying by ±15%. Mitigation strategies include standardizing culture conditions (e.g., serum concentration, passage number) and validating results with orthogonal assays (e.g., caspase-3 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.